molecular formula C9H17NO B13210165 1-(1-Aminocyclopropyl)-2-methylpentan-1-one

1-(1-Aminocyclopropyl)-2-methylpentan-1-one

Cat. No.: B13210165
M. Wt: 155.24 g/mol
InChI Key: CHUGUQDFSKTUEZ-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopropyl)-2-methylpentan-1-one is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclopropyl)-2-methylpentan-1-one typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method includes the reaction of a cyclopropylamine with a methylpentanone derivative under controlled conditions. The reaction may require catalysts such as palladium or nickel to facilitate the cyclopropanation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like chromatography and crystallization are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclopropyl)-2-methylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aminocyclopropyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted cyclopropyl derivatives.

Scientific Research Applications

1-(1-Aminocyclopropyl)-2-methylpentan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopropyl)-2-methylpentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure. Detailed studies on its binding affinity and interaction with proteins or receptors are essential to elucidate its precise mechanism.

Comparison with Similar Compounds

    1-Aminocyclopropane-1-carboxylic acid: A precursor in ethylene biosynthesis in plants.

    Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.

    2-Methylpentan-1-one: A ketone with a similar backbone but lacking the cyclopropyl group.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(1-aminocyclopropyl)-2-methylpentan-1-one

InChI

InChI=1S/C9H17NO/c1-3-4-7(2)8(11)9(10)5-6-9/h7H,3-6,10H2,1-2H3

InChI Key

CHUGUQDFSKTUEZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)C1(CC1)N

Origin of Product

United States

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